molecular formula C13H24O3 B14478458 1-Ethenoxy-6-methylheptane;prop-2-enoic acid CAS No. 66983-02-6

1-Ethenoxy-6-methylheptane;prop-2-enoic acid

Cat. No.: B14478458
CAS No.: 66983-02-6
M. Wt: 228.33 g/mol
InChI Key: UINWZLARGLZXMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethenoxy-6-methylheptane;prop-2-enoic acid is a compound that combines the properties of an ether and a carboxylic acid. This unique combination allows it to participate in a variety of chemical reactions and makes it useful in multiple scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethenoxy-6-methylheptane;prop-2-enoic acid typically involves the reaction of 1-Ethenoxy-6-methylheptane with prop-2-enoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure the purity and yield of the product. The process often includes steps such as distillation and purification to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1-Ethenoxy-6-methylheptane;prop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol or other functional groups.

    Substitution: The ether group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens and other electrophiles can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

1-Ethenoxy-6-methylheptane;prop-2-enoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism by which 1-Ethenoxy-6-methylheptane;prop-2-enoic acid exerts its effects involves interactions with various molecular targets. The ether and carboxylic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the context of its use, such as enzyme inhibition or activation in biological systems.

Comparison with Similar Compounds

    1-Ethenoxy-6-methylheptane: Shares the ether group but lacks the carboxylic acid functionality.

    Prop-2-enoic acid: Contains the carboxylic acid group but lacks the ether functionality.

Uniqueness: 1-Ethenoxy-6-methylheptane;prop-2-enoic acid is unique due to the combination of ether and carboxylic acid groups, allowing it to participate in a broader range of reactions and applications compared to its individual components.

Properties

CAS No.

66983-02-6

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

1-ethenoxy-6-methylheptane;prop-2-enoic acid

InChI

InChI=1S/C10H20O.C3H4O2/c1-4-11-9-7-5-6-8-10(2)3;1-2-3(4)5/h4,10H,1,5-9H2,2-3H3;2H,1H2,(H,4,5)

InChI Key

UINWZLARGLZXMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCOC=C.C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.